molecular formula C16H21N3O5 B2536618 N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886893-71-6

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2536618
CAS No.: 886893-71-6
M. Wt: 335.36
InChI Key: AMQOFNCCQQKSCB-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
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Biological Activity

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and antiviral research. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrido[1,2-a]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Diethoxyethyl group : This moiety may enhance solubility and bioavailability.
  • Hydroxy and carboxamide functionalities : These groups are often associated with increased interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrido[1,2-a]pyrimidine derivatives. For instance, compounds similar in structure to this compound have shown promising results against multiple cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)3.04Induces apoptosis via caspase activation
Compound BHCT116 (Colon)4.14Cell cycle arrest at G2/M phase
Compound CA549 (Lung)2.40Inhibition of proliferation and apoptosis induction

These studies indicate that modifications in the chemical structure can lead to enhanced anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

In addition to anticancer properties, certain derivatives of pyrido[1,2-a]pyrimidines have demonstrated antiviral activity. For example, compounds with similar structural motifs have been reported to exhibit activity against viruses such as Zika and Ebola. The proposed mechanisms involve disruption of viral replication processes and modulation of host immune responses.

Mechanistic Studies

Mechanistic studies on related compounds suggest that the biological activity may be attributed to:

  • Inhibition of key enzymes : Many pyrido derivatives inhibit enzymes critical for cancer cell survival.
  • Modulation of apoptotic pathways : Increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.
  • Cell cycle regulation : Compounds induce cell cycle arrest at specific phases, particularly G2/M, leading to reduced proliferation rates.

Case Studies

Several case studies highlight the efficacy of pyrido[1,2-a]pyrimidine derivatives:

  • Study on MDA-MB-231 Cells :
    • A synthesized derivative showed an IC50 value of 27.6 µM against MDA-MB-231 breast cancer cells.
    • The study concluded that the presence of electron-withdrawing groups significantly enhances cytotoxicity due to increased electrophilicity.
  • Evaluation against Non-Small Cell Lung Cancer :
    • A series of pyrido derivatives were tested against NSCLC cell lines with results showing inhibition rates ranging from 43% to 87% at concentrations up to 50 µM.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-4-23-11(24-5-2)9-17-14(20)12-15(21)18-13-10(3)7-6-8-19(13)16(12)22/h6-8,11,21H,4-5,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOFNCCQQKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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